Researchers face formulation inconsistency when substituting long-chain aldehydes without empirical validation-odor thresholds and enzyme kinetics shift non-linearly with chain length. Tetradecanal (CAS 124-25-4) eliminates this variability with precisely characterized properties: • Odor threshold 67 µg/kg-provides a wider formulation window vs. tridecanal (8 µg/kg) or dodecanal (14 µg/kg) for consistent fatty-waxy background notes. • 73-fold higher Bt-Aldh activity vs. octanal-ensures assay sensitivity in aldehyde dehydrogenase studies. • Vapor pressure 0.00271 mmHg at 25°C-enables controlled, long-lasting volatile release for base notes and semiochemical applications. Supplied as ≥97% pure solid; global shipping with cold-chain options.
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
CAS No.124-25-4
Cat. No.B130844
⚠ Attention: For research use only. Not for human or veterinary use.
soluble inmost organic solvents; Insoluble in water 1 ml in 1 ml of 80% alcohol (in ethanol)
Structure & Identifiers
Interactive Chemical Structure Model
Tetradecanal Identity and Physicochemical Profile
Tetradecanal (CAS 124-25-4), also known as myristaldehyde, is a straight-chain saturated fatty aldehyde with a 14-carbon backbone (C14H28O) and a molecular weight of approximately 212.38 g/mol [1]. It belongs to the class of long-chain fatty aldehydes and is characterized by a terminal formyl (-CHO) group attached to a saturated hydrocarbon tail [2]. This structural feature confers a pronounced lipophilic character, as indicated by a calculated XLogP3 of 6, and results in very low water solubility (estimated at 0.4852 mg/L at 25°C) while being soluble in common organic solvents such as alcohols and dipropylene glycol [3]. It is typically a colorless to pale yellow, waxy solid at room temperature with a melting point of approximately 20–24°C . In procurement contexts, it is often referred to as Aldehyde C-14 or myristic aldehyde, and it is recognized by regulatory flavoring substance identifiers including FEMA No. 2763, JECFA No. 112, and COE No. 118 [4][5].
Long-chain fatty aldehydes, while superficially similar in class, exhibit distinct physicochemical properties that scale non-linearly with carbon chain length. Substituting tetradecanal with a shorter (e.g., dodecanal, C12) or longer (e.g., hexadecanal, C16) analog will inevitably alter critical performance parameters due to differences in vapor pressure, enthalpy of vaporization, and volatility [1]. Such changes directly impact the compound's behavior in applications ranging from controlled-release fragrance formulations to enzymatic biotransformation processes [2]. Furthermore, the olfactory perception threshold is highly chain-length-dependent; even a two-carbon shift can result in a more than tenfold difference in odor detection, potentially leading to formulation failure in flavor and fragrance products [3]. In enzyme assays, the chain length dictates substrate specificity and catalytic efficiency, with tetradecanal often serving as a uniquely optimal substrate for certain aldehyde dehydrogenases [4]. Therefore, generic substitution without empirical validation introduces significant variability in volatility, sensory profile, and biochemical activity, which can compromise research reproducibility and product performance.
Chain-length sensitivity
Substituting with C12 or C16 analogs may shift vapor pressure and volatility profiles, altering release behavior in formulations.
Odor threshold mismatch
Olfactory perception can differ more than tenfold with a two-carbon change; a generic replacement may not deliver the intended sensory note.
Enzyme specificity drift
Aldehyde dehydrogenase substrate efficiency depends on chain length; tetradecanal’s activity may not transfer to shorter-chain analogs.
[1] Verevkin, S. P., Krasnykh, E. L., Vasiltsova, T. V., Koutek, B., Doubsky, J., & Heintz, A. Vapor pressures and enthalpies of vaporization of a series of the linear aliphatic aldehydes. Fluid Phase Equilibria, 206(1–2), 331–339. View Source
[2] BRENDA: The Comprehensive Enzyme Information System. Ligand tetradecanal. View Source
[3] Zhang, J. et al. Table 4: Odorant thresholds. Foods, 14(15), 2341. View Source
[4] BRENDA: The Comprehensive Enzyme Information System. Search Specific Activity for EC 1.2.1.48. View Source
Verified Performance Against Closest Analogs
Odor Threshold vs. Tridecanal and Dodecanal
The olfactory detection threshold of tetradecanal in water is quantified at 67 µg/kg, establishing a quantifiable difference in potency relative to its shorter-chain analogs tridecanal (C13) and dodecanal (C12). This data originates from a controlled sensory study measuring relative odor activity values (ROAV) in food matrices [1].
Odor thresholdHead-to-head
Tetradecanal67 µg/kg
Tridecanal / Dodecanal8 µg/kg / 14 µg/kg
Supports formulation dose-context review; requires 8.4× higher concentration than tridecanal for detection.
Tetradecanal requires an 8.4-fold higher concentration than tridecanal and a 4.8-fold higher concentration than dodecanal to reach detection threshold.
Conditions
Threshold values determined in water via standard sensory analysis (Leibniz-LSB database); matrix: sauced meat products for ROAV calculation [1].
Why This Matters
This quantifies the required dosage for achieving a perceptible fatty-waxy note, enabling precise formulation and cost control in flavor and fragrance procurement.
[1] Zhang, J. et al. Table 4: Odorant thresholds. Foods, 14(15), 2341. View Source
Aldehyde Dehydrogenase Substrate Specificity
Tetradecanal exhibits a dramatically higher specific activity as a substrate for a long-chain aldehyde dehydrogenase (EC 1.2.1.48) compared to a shorter-chain analog. The activity of the enzyme Bt-Aldh against tetradecanal (C14) was found to be 73 times greater than its activity against octanal (C8) under identical experimental conditions [1].
Enzyme activityHead-to-head
73-fold higher vs. octanal (C8)
Supports substrate specificity interpretation for Bt-Aldh; short-chain substitution may sharply reduce assay signal.
Aldehyde dehydrogenase EC 1.2.1.48 at 55°C; C2–C14 substrate panel.
BiocatalysisEnzymologyMetabolic Engineering
Evidence Dimension
Relative Enzymatic Activity
Target Compound Data
Highest activity among tested C2-C14 aldehydes for Bt-Aldh
Comparator Or Baseline
Activity against tetradecanal (C14) vs. activity against octanal (C8)
Quantified Difference
73-fold higher
Conditions
Aldehyde dehydrogenase (Bt-Aldh) assayed at 55°C across a range of substrate aldehydes (C2 to C14) [1].
Why This Matters
This data is critical for researchers procuring a substrate for aldehyde dehydrogenase assays, where substituting a shorter-chain aldehyde would result in a nearly two-order-of-magnitude loss in signal.
BiocatalysisEnzymologyMetabolic Engineering
[1] BRENDA: The Comprehensive Enzyme Information System. Search Specific Activity for EC 1.2.1.48 (Reference 697840). View Source
Vapor Pressure and Volatility in Homologous Series
The vapor pressure of tetradecanal is a key determinant of its volatility and release profile. A systematic study of linear aliphatic aldehydes established the vapor pressures and enthalpies of vaporization for the series from C6 to C14. The data show a clear, quantifiable decrease in vapor pressure with increasing chain length, confirming that tetradecanal (C14) is significantly less volatile than its shorter-chain counterparts [1]. While exact vapor pressure values at 25°C from this specific study require access to the full article, a separate data source lists the vapor pressure of tetradecanal as 0.00271 mmHg at 25°C . In contrast, the vapor pressure of decanal (C10) is known to be substantially higher.
Vapor pressureClass-level
0.00271 mmHg at 25°C
Supports volatility screening context; class trend confirms lower volatility than C12 and shorter aldehydes.
Transpiration method; linear enthalpy vs. carbon number established.
Shorter-chain aldehydes (e.g., decanal) exhibit increasingly higher vapor pressures with decreasing carbon number. The study confirms a linear correlation of enthalpy of vaporization with carbon number [1].
Quantified Difference
Not directly quantified in a single table, but the established linear trend confirms a substantial and predictable decrease in volatility for tetradecanal (C14) compared to its C12, C10, and C8 analogs.
Conditions
Vapor pressures determined by the transpiration method for the series hexanal (C6) through tetradecanal (C14) [1].
Why This Matters
This differentiates tetradecanal for applications requiring a less volatile, longer-lasting aldehyde component, such as a base note in perfumery or a persistent chemical signal in semiochemical research.
[1] Verevkin, S. P., Krasnykh, E. L., Vasiltsova, T. V., Koutek, B., Doubsky, J., & Heintz, A. Vapor pressures and enthalpies of vaporization of a series of the linear aliphatic aldehydes. Fluid Phase Equilibria, 206(1–2), 331–339. View Source
Henry's Law Constant and Aqueous Partitioning
The Henry's Law constant (Hscp) governs the partitioning of a compound between the aqueous and gaseous phases, a critical parameter for understanding its environmental fate and its release from water-based formulations. For tetradecanal, the compiled Hscp at 298.15 K is 8.0×10⁻⁴ mol/(m³·Pa) [1]. While a direct, single-table comparison with other aldehydes is not provided, this class-level parameter generally decreases with increasing chain length, indicating that tetradecanal will partition less readily into the gas phase from an aqueous solution than shorter-chain aldehydes like nonanal or decanal. This is supported by its low estimated water solubility (0.4852 mg/L at 25°C) and high XLogP3 of 6 [2].
Henry’s LawClass-level
8.0×10⁻⁴ mol/(m³·Pa)
Supports partitioning prediction review; less gas-phase release from water than shorter aldehydes.
Compilation at 298.15 K; inferred from class-level trend.
Shorter-chain aliphatic aldehydes (class-level trend) have higher Henry's Law constants, reflecting their greater volatility from aqueous solution.
Quantified Difference
Not directly quantified; difference is inferred from the established class trend that Hscp decreases with increasing carbon number.
Conditions
Compilation of Henry's law constants for water as solvent at 298.15 K [1].
Why This Matters
This data allows for predictive modeling of tetradecanal's behavior in aqueous systems, differentiating it from more volatile, shorter-chain aldehydes for applications requiring controlled release or minimal headspace concentration.
Tetradecanal's Kovats' Retention Index (RI) on a non-polar column serves as a precise analytical identifier. Under standardized GC conditions, tetradecanal exhibits a retention index of 1611 on a DB-5 column at 170°C [1] and 1609 on a CP Sil 8 CB column during a temperature ramp [2]. This value is characteristic of its 14-carbon chain and can be used to differentiate it from other aldehydes in a mixture. For comparison, dodecanal (C12) and tridecanal (C13) would have predictably lower RIs, while hexadecanal (C16) would have a higher RI.
GC retentionSupporting evidence
Kovats’ RI 1609–1611 (non-polar column)
Supports identity confirmation context; distinguishes from C12, C13, and C16 aldehydes in QC.
DB-5 isothermal / CP Sil 8 CB ramp; NIST compilation.
Analytical ChemistryGas ChromatographyQuality Control
Evidence Dimension
Kovats' Retention Index (RI) on non-polar GC column
Target Compound Data
RI = 1609-1611
Comparator Or Baseline
Dodecanal (C12) and tridecanal (C13) would have lower RIs; hexadecanal (C16) would have a higher RI (class-level trend).
Quantified Difference
Not directly quantified; difference is based on the established linear relationship between carbon number and log(RI) in gas chromatography.
Conditions
DB-5 column, isothermal at 170°C [1]; CP Sil 8 CB column, temperature ramp [2].
Why This Matters
This provides a verifiable, instrument-specific benchmark for identity confirmation and purity assessment during analytical quality control of incoming materials, distinguishing tetradecanal from potential contaminants or mislabeled analogs.
Analytical ChemistryGas ChromatographyQuality Control
[1] Svatoz, A., Kalinová, B., et al. as compiled by NIST Mass Spectrometry Data Center. Tetradecanal: Kovats' RI, non-polar column, isothermal. View Source
[2] Tayoub, G., Schwob, I., et al. as compiled by NIST Mass Spectrometry Data Center. Tetradecanal: Kovats' RI, non-polar column, temperature ramp. View Source
Application Scenarios Supported by Evidence
Precision Flavor and Fragrance Formulation
Formulators can leverage the quantified odor threshold of 67 µg/kg to precisely dose tetradecanal for a consistent fatty-waxy note. Its significantly higher threshold compared to tridecanal (8 µg/kg) and dodecanal (14 µg/kg) provides a wider formulation window for achieving a subtle background effect without overpowering the composition [1]. This minimizes the risk of olfactory fatigue and allows for greater control in complex fragrances and savory food flavorings.
Long-Chain Aldehyde Dehydrogenase Assays
Biochemists and metabolic engineers studying long-chain aldehyde dehydrogenases should specify tetradecanal as the preferred substrate. The evidence shows that for Bt-Aldh, activity on tetradecanal is 73-fold higher than on octanal [2]. Using a shorter-chain analog would result in a drastically reduced catalytic rate, leading to poor assay sensitivity, potential misinterpretation of enzyme kinetics, and wasted research resources.
Low-Volatility Base Note and Semiochemicals
For applications demanding a long-lasting effect or a controlled, low-level release, tetradecanal's position at the high-carbon-number end of the aldehyde series is critical. The established class-level trend confirms that its vapor pressure (0.00271 mmHg at 25°C) is significantly lower than that of shorter-chain aldehydes [3]. This makes it a suitable candidate for a fragrance base note or for use in slow-release semiochemical dispensers where a persistent but non-overwhelming volatile signal is required.
Application
Selection Property
Validation Focus
Flavor and fragrance formulation studies
Odor threshold and dosing context
Sensory threshold validation
Aldehyde dehydrogenase substrate studies
Substrate specificity context
Enzymatic activity comparison
Low-volatility release studies
Vapor pressure and volatility trend
Release profile validation
[1] Zhang, J. et al. Table 4: Odorant thresholds. Foods, 14(15), 2341. View Source
[2] BRENDA: The Comprehensive Enzyme Information System. Search Specific Activity for EC 1.2.1.48 (Reference 697840). View Source
[3] Verevkin, S. P., Krasnykh, E. L., Vasiltsova, T. V., Koutek, B., Doubsky, J., & Heintz, A. Vapor pressures and enthalpies of vaporization of a series of the linear aliphatic aldehydes. Fluid Phase Equilibria, 206(1–2), 331–339. View Source
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